molecular formula C7H7FN2O2 B15222660 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid

2-(5-Amino-3-fluoropyridin-2-yl)acetic acid

Cat. No.: B15222660
M. Wt: 170.14 g/mol
InChI Key: GRCHWLOFWINDQY-UHFFFAOYSA-N
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Description

2-(5-Amino-3-fluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative. The presence of both amino and fluorine substituents on the pyridine ring imparts unique chemical and biological properties to this compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid typically involves the diazotization of substituted 2-aminopyridines followed by fluorination. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted into 2-fluoro-3-methylpyridine, followed by oxidation to yield the desired acid .

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale chemical synthesis using reliable fluorinating reagents and advanced fluorination technology. The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(5-Amino-3-fluoropyridin-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential as a radiolabeled imaging agent due to the presence of fluorine.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzyme activity or receptor binding, ultimately affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid is unique due to the presence of both amino and fluorine substituents, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2-(5-amino-3-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H7FN2O2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2,9H2,(H,11,12)

InChI Key

GRCHWLOFWINDQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CC(=O)O)N

Origin of Product

United States

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